REACTION_CXSMILES
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[CH2:1]([C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=O)[CH:6]=[CH:7][C:8]=1[CH2:9][CH3:10])[CH3:2].S(=O)(=O)(O)O>>[CH2:1]([C:3]1[CH:4]=[C:5]2[C:6](=[CH:7][C:8]=1[CH2:9][CH3:10])[C:14](=[O:16])[CH2:13][CH2:12][CH2:11]2)[CH3:2]
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Name
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Quantity
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23.3 g
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Type
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reactant
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Smiles
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C(C)C=1C=C(C=CC1CC)CCCC(=O)O
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Name
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|
Quantity
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115 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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After dilution, extraction into ether
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Type
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DISTILLATION
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Details
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distillation 15.83 g (74%) of the tetralone
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Type
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CUSTOM
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Details
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was obtained
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Name
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|
Type
|
|
Smiles
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C(C)C=1C=C2CCCC(C2=CC1CC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |